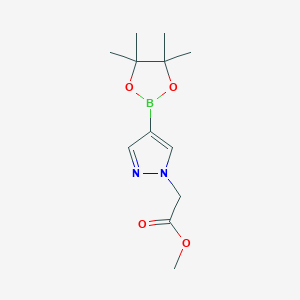
SNAP 94847 hydrochloride
Descripción general
Descripción
SNAP 94847 hydrochloride is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1). It displays over 80-fold and over 500-fold selectivity over α1A and D2 receptors respectively . It is used in scientific research and has been shown to produce both anxiolytic and antidepressant effects .
Molecular Structure Analysis
The molecular structure of SNAP 94847 hydrochloride is C29H32F2N2O2.HCl . It has a molecular weight of 515.03 .Physical And Chemical Properties Analysis
SNAP 94847 hydrochloride has a molecular weight of 515.03 and a molecular formula of C29H32F2N2O2.HCl . It is soluble to 100 mM in DMSO and to 100 mM in ethanol .Aplicaciones Científicas De Investigación
Neurogenesis Enhancement
SNAP 94847 hydrochloride: is known to increase neurogenesis, particularly in the dentate gyrus of the brain . This area is associated with the formation of new memories and is involved in the process of learning. By promoting the growth of new neurons, SNAP 94847 hydrochloride could potentially be used to enhance cognitive functions and memory in research settings.
Anxiolytic Activity
Research has indicated that SNAP 94847 hydrochloride exhibits anxiolytic properties . This means it could reduce anxiety in animal models, making it a valuable compound for studying anxiety disorders and testing the efficacy of new anxiolytic drugs.
Appetite Regulation
SNAP 94847 hydrochloride has been shown to decrease food-reinforced operant responding in vivo . This suggests that it can modulate appetite and food intake, which is crucial for research into obesity and eating disorders.
Depression Model Studies
The compound has antidepressant effects in animal models . It can be used in scientific research to understand the pathophysiology of depression and to assess the therapeutic potential of new antidepressant drugs.
Selective MCH1 Receptor Antagonism
With a high selectivity for the melanin-concentrating hormone receptor 1 (MCH1), SNAP 94847 hydrochloride serves as a potent antagonist . This specificity is essential for studying the role of MCH1 in physiological and pathological processes.
Obesity and Metabolic Disorder Research
Due to its impact on food intake and potential effects on metabolism, SNAP 94847 hydrochloride is a promising tool for investigating the mechanisms underlying obesity and metabolic disorders .
Pharmacokinetics and Drug Development
The oral activity and solubility in DMSO and ethanol make SNAP 94847 hydrochloride an excellent candidate for pharmacokinetic studies . It aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Behavioral Studies
Given its influence on behavior, such as reducing operant responding and exhibiting anxiolytic effects, SNAP 94847 hydrochloride is useful for behavioral studies in animal models . It helps in exploring the relationship between receptor antagonism and behavior changes.
Mecanismo De Acción
Target of Action
SNAP 94847 hydrochloride is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1) . The MCH1 receptor is a G-protein coupled receptor involved in regulating food intake, energy balance, and body weight .
Mode of Action
SNAP 94847 hydrochloride binds with high affinity to the MCH1 receptor, displaying over 80-fold and 500-fold selectivity over α1A and D2 receptors respectively . As an antagonist, it blocks the action of the melanin-concentrating hormone at the MCH1 receptor .
Biochemical Pathways
It’s known that the mch1 receptor is involved in the regulation of feeding behavior and energy homeostasis . By blocking the MCH1 receptor, SNAP 94847 hydrochloride may influence these pathways.
Pharmacokinetics
In animal studies, SNAP 94847 hydrochloride has shown good bioavailability (59%), low plasma and blood clearances of 4.2 L/hr/kg and 3.3 L/hr/kg, respectively, and a half-life of 5.2 hours . These properties suggest that the compound is well-absorbed and persists in the body for a significant amount of time, which could enhance its therapeutic effects.
Result of Action
SNAP 94847 hydrochloride has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . This suggests that it may have potential applications in the treatment of conditions related to feeding behavior and possibly mood disorders .
Action Environment
The action of SNAP 94847 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as diet, stress, and individual metabolic differences can potentially influence the compound’s efficacy and stability.
Safety and Hazards
SNAP 94847 hydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed and poses a risk of serious damage to eyes. Prolonged exposure can cause serious damage to health. There is a possible risk of impaired fertility and harm to the unborn child .
Propiedades
IUPAC Name |
N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUDFNRQKUBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SNAP 94847 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










acetic acid](/img/structure/B1399070.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)
![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)

